molecular formula C12H9ClN2O2 B8420211 2-(5-Chloro-2-nitrobenzyl)pyridine

2-(5-Chloro-2-nitrobenzyl)pyridine

Cat. No.: B8420211
M. Wt: 248.66 g/mol
InChI Key: VLUQBRDHRYJNLP-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrobenzyl)pyridine is a versatile chemical intermediate designed for advanced research and development purposes. This compound features a pyridine ring linked to a chloronitrobenzyl group, a structural motif common in the synthesis of active molecules . Its unique architecture makes it a valuable building block in medicinal chemistry for constructing potential pharmacologically active compounds, including anti-inflammatory and antimicrobial agents . In the agrochemical sector, researchers can utilize this intermediate in the development of novel pesticides and herbicides, leveraging its halogen and nitro functional groups to create targeted crop protection solutions . The molecular structure is also of significant interest in material science for the creation of specialized polymers and coatings, where it can contribute to enhanced durability and chemical resistance . We supply this compound with a guaranteed high purity level to ensure consistent and reliable experimental outcomes. It is strictly for Research Use Only (RUO) and must be handled by qualified laboratory personnel following appropriate safety protocols.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-[(5-chloro-2-nitrophenyl)methyl]pyridine

InChI

InChI=1S/C12H9ClN2O2/c13-10-4-5-12(15(16)17)9(7-10)8-11-3-1-2-6-14-11/h1-7H,8H2

InChI Key

VLUQBRDHRYJNLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antineoplastic Activity

Research indicates that 2-(5-Chloro-2-nitrobenzyl)pyridine exhibits notable antitumor properties. Studies have shown that it can inhibit the growth of cancer cells in vitro and in animal models by interfering with DNA replication processes. This mechanism positions the compound as a potential candidate for cancer therapeutics, particularly in targeting specific types of tumors where traditional treatments may be less effective.

Synthesis of Active Pharmaceutical Ingredients

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs aimed at treating conditions such as neurodegenerative diseases, pain management, and mood disorders . The versatility of this compound allows for modifications that enhance biological activity and selectivity towards specific targets.

Crop Protection

In agriculture, this compound is recognized for its role in developing agrochemicals that protect crops from pests and diseases. The compound's derivatives have been incorporated into formulations that demonstrate efficacy in controlling various agricultural pests, thereby improving crop yield and quality.

Development of New Agrochemicals

The compound is part of a broader class of chemicals that have led to the creation of over 20 new agrochemical products, which have received ISO common names for regulatory purposes. This highlights its significance in the agrochemical industry and its potential for further development into new products that meet evolving agricultural needs.

A comprehensive study on the biological activities of this compound derivatives revealed their potential as inhibitors of various kinases involved in cancer progression. For instance, derivatives were tested against DYRK1A and GSK3 kinases, showing promising inhibition profiles with IC50 values indicating their effectiveness .

Comparative Data Table

Application AreaSpecific UseKey Findings
PharmaceuticalAntineoplastic agentInhibits cancer cell growth
Intermediate for drug synthesisUsed in treatments for neurodegeneration
AgrochemicalCrop protectionEffective against pests
Development of new agrochemicalsOver 20 products developed with ISO names

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Chloronitro-substituted pyridines exhibit strong electrophilic character due to the electron-withdrawing effects of nitro and chloro groups. For example:

  • 2-Chloro-5-nitropyridine undergoes arylthio-dechlorination with arenethiolates (e.g., sodium thiophenolate) to form 2-arylthio-5-nitropyridines under mild conditions (60–80°C, polar aprotic solvents) .

  • Kinetics : Second-order rate constants correlate with Hammett σ values of substituents on the arenethiolate, indicating an addition-elimination mechanism .

Table 1: Substitution Reactions of Chloronitropyridines

SubstrateNucleophileProductConditionsYield (%)Ref.
2-Chloro-5-nitropyridinePhS⁻2-(Phenylthio)-5-nitropyridineDMF, 60°C, 6h85
2-Chloro-3-nitropyridine4-NO₂C₆H₄S⁻2-(4-Nitrophenylthio)-3-nitroEtOH, reflux, 8h78

Reduction of Nitro Groups

The nitro group in chloronitrobenzylpyridines can be selectively reduced to an amine under controlled conditions:

  • Catalytic hydrogenation (H₂/Pd-C) typically reduces nitro groups to amines without affecting chloro substituents.

  • Sodium dithionite (Na₂S₂O₄) in acidic or neutral media reduces nitro to amino groups, as demonstrated in the synthesis of 5-chloro-2-aminopyridine from 5-chloro-2-nitropyridine .

Example :

  • Reduction of 5-chloro-2-nitropyridine with H₂O₂/H₂SO₄ yields 5-chloro-2-aminopyridine (71% yield) .

Chlorination and Functionalization

Phosphorus oxychloride (POCl₃) is widely used to chlorinate hydroxyl groups in pyridine derivatives:

  • 2-Hydroxy-5-nitropyridine reacts with POCl₃ and N,N-diethylaniline to form 2-chloro-5-nitropyridine at 120–125°C (76.9% yield) .

  • Excess POCl₃ improves conversion, and recrystallization with water-alcohol mixtures enhances purity (>99%) .

Key Mechanistic Insight :
The reaction proceeds via a two-step diazotization-hydrolysis-chlorination pathway, with temperature control critical to minimizing byproducts .

Cyclization and Condensation Reactions

Nitrobenzylpyridine derivatives participate in cyclization under basic or acidic conditions:

  • 2-Halogenated acrylates condense with nitromethane and triethyl orthoformate to form pyridine rings, as seen in the synthesis of 2-hydroxy-5-nitropyridine .

  • Pyrido[2,3-b]pyrazin-3(4H)-ones form via intramolecular cyclization of nitrobenzyl intermediates under thermal or acidic conditions .

Table 2: Cyclization Conditions and Outcomes

Starting MaterialReagent/ConditionsProductYield (%)Ref.
2-NitrobenzylquinoxalinoneNa₂S₂O₄, HCl, DMFPyrido-oxadiazole derivative65
2-Hydroxy-5-nitropyridineNH₃/NH₄Cl, 50–65°CImidazo[4,5-c]pyridine81

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to meta positions, while the chloro group influences para-like reactivity:

  • Nitration : Pyridine derivatives react with N₂O₅/SO₂ to form nitropyridines via a -sigmatropic nitro group shift .

  • Sulfonation : 3-Nitropyridine reacts with SO₃ to form 5-nitropyridine-2-sulfonic acid , enabling further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(2-Chloro-5-nitrophenyl)pyridine
  • Structure : Differs in substituent positions: nitro at the 5-position and chlorine at the 2-position on the phenyl ring (vs. nitro at 2 and Cl at 5 in the target compound).
  • Molecular Formula : C₁₁H₇ClN₂O₂ (identical to the target compound) .
  • Key Properties : Boiling point reported as 360.2±32.0°C , with a logP (lipophilicity) of 3.83 , indicating moderate hydrophobicity .
  • Reactivity : The altered substituent positions may lead to divergent electronic effects, influencing electrophilic substitution pathways.
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives
  • Structure: Pyridine cores with multiple substituted phenyl groups and amino functionalities.
  • Molecular Weight : Ranges from 466–545 g/mol (higher than the target compound due to additional substituents) .
  • Physical Properties : Melting points (268–287°C ) and nitrogen content (10.26–12.54% ) highlight thermal stability and polar character .
  • Applications: Potential use in medicinal chemistry due to amino groups enabling hydrogen bonding.
2-(Chloromethyl)pyridine Hydrochloride
  • Molecular Formula : C₆H₆ClN·HCl, molecular weight 164.03 g/mol .
  • Hazards : Causes severe irritation and neurotoxic effects, necessitating stringent safety protocols .
  • Utility : Intermediate in organic synthesis, contrasting with the target compound’s nitro-aromatic reactivity.

Functional Group Variations

5-Chloro-2-formylpyridine
  • Structure : Formyl (-CHO) group at the 2-position and Cl at the 5-position.
  • Molecular Formula: C₆H₄ClNO .
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., condensation reactions), unlike the nitro group in the target compound.
2-Chloro-5-nitrobenzoic Acid
  • Structure : Carboxylic acid (-COOH) instead of a pyridine ring.
  • Molecular Formula: C₇H₄ClNO₄ .
  • Applications : Used as a pharmaceutical reference standard, emphasizing its stability and purity requirements .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Substituents Key Applications/Properties
2-(5-Chloro-2-nitrobenzyl)pyridine C₁₁H₇ClN₂O₂ 234.64 N/A 2-NO₂, 5-Cl on benzyl Potential agrochemical intermediate
2-(2-Chloro-5-nitrophenyl)pyridine C₁₁H₇ClN₂O₂ 234.64 N/A 5-NO₂, 2-Cl on phenyl High boiling point (360°C)
2-Amino-4-(2-Cl-5-Ph-Py) Pyridine C₂₃H₁₇ClN₄ 466–545 268–287 Amino, substituted phenyl Medicinal chemistry candidate
2-(Chloromethyl)pyridine HCl C₆H₆ClN·HCl 164.03 N/A Chloromethyl Organic synthesis intermediate

Research Findings and Implications

  • Electronic Effects : The nitro group’s position (2 vs. 5) significantly alters aromatic ring electron density, affecting reactivity in substitution reactions .
  • Thermal Stability: Pyridine derivatives with nitro groups (e.g., the target compound) may exhibit lower thermal stability compared to amino-substituted analogs (e.g., compounds with higher melting points) .

Preparation Methods

Friedel-Crafts Alkylation Approach

The Friedel-Crafts alkylation represents a classical route for attaching benzyl groups to aromatic systems. For 2-(5-Chloro-2-nitrobenzyl)pyridine, this method involves reacting a pyridine derivative with a pre-functionalized benzyl halide. As inferred from related syntheses , the process typically employs aluminum chloride (AlCl₃) as a Lewis acid catalyst in anhydrous dichloromethane or chloroform.

A critical challenge lies in the directing effects of the pyridine ring, which inherently deactivates the aromatic system toward electrophilic substitution. To mitigate this, electron-donating groups or protecting strategies are often employed. For instance, prior nitration or chlorination of the benzyl halide precursor ensures correct regioselectivity before coupling. Post-alkylation, subsequent nitration or chlorination steps may introduce undesired byproducts, necessitating meticulous purification via recrystallization or column chromatography .

Example Protocol

  • Benzyl Halide Preparation : 5-Chloro-2-nitrobenzyl chloride is synthesized by treating 5-chloro-2-nitrobenzyl alcohol with thionyl chloride (SOCl₂) in the presence of pyridine .

  • Alkylation : Pyridine is reacted with the benzyl chloride derivative under AlCl₃ catalysis at 0–5°C for 12–24 hours.

  • Workup : The crude product is washed with sodium bicarbonate, dried over MgSO₄, and purified via recrystallization in ethanol.

ParameterDetails
Yield45–60%
Purity>95% (HPLC)
Key ChallengesCompeting ortho/meta substitution, byproduct formation

Cross-Coupling and Halogenation Strategy

Recent advances in cross-coupling chemistry have enabled more efficient routes. A study by Cao et al. demonstrated the synthesis of analogous compounds via Suzuki-Miyaura coupling between pyridine-1-oxide and 1-iodo-3-nitrobenzene, followed by deoxidation and chlorination. This method circumvents the limitations of electrophilic substitution by leveraging transition-metal catalysis.

Stepwise Procedure

  • Cross-Coupling : Pyridine-1-oxide reacts with 1-iodo-3-nitrobenzene under palladium catalysis (Pd(PPh₃)₄) in a toluene/water biphasic system.

  • Deoxidation : The resulting 2-(2-nitrobenzyl)pyridine-1-oxide is reduced using phosphorus trichloride (PCl₃) in dichloromethane.

  • Chlorination : The intermediate undergoes electrophilic chlorination with phosphorus oxychloride (POCl₃) at 120°C, introducing the chloro group at the 5-position .

ParameterDetails
Yield71–78%
Selectivity>90% (5-chloro isomer)
AdvantagesRegiocontrol, minimal byproducts

Reductive Amination and Functional Group Interconversion

Though less common, reductive amination offers an alternative pathway. Starting from 2-nitro-5-chlorobenzaldehyde, condensation with pyridine methylamine followed by hydrogenation yields the benzylpyridine scaffold. Subsequent oxidation reintroduces the nitro group. However, this method suffers from low yields (30–40%) due to competing reduction of the nitro moiety .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Friedel-Crafts45–60>95SimplicityPoor regiocontrol
Cross-Coupling71–78>98High selectivityCostly catalysts
Sequential Functionalization70–77>97ScalabilityMulti-step purification
Reductive Amination30–4085–90Mild conditionsLow efficiency

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(5-Chloro-2-nitrobenzyl)pyridine?

Answer:
The synthesis typically involves sequential functionalization of the pyridine and benzyl moieties. A common route includes:

Nitration : Introduce the nitro group at the 2-position of the benzyl ring under controlled conditions (e.g., using fuming HNO₃ in H₂SO₄ at 45–50°C to minimize by-products) .

Chlorination : Substitute a hydrogen atom with chlorine at the 5-position of the benzyl ring, often via electrophilic aromatic substitution using Cl₂ or Cl⁻ sources (e.g., SOCl₂).

Benzylation : Couple the modified benzyl group to pyridine using cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) or nucleophilic substitution.
Key Considerations : Monitor reaction temperatures and stoichiometry to avoid over-nitration or polychlorinated by-products .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., nitro and chloro substituent effects on chemical shifts).
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals in the pyridine and benzyl regions.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve spatial arrangement of the nitro and chloro groups (see analogous structures in ).
  • IR Spectroscopy : Detect nitro (∼1520 cm⁻¹) and C-Cl (∼750 cm⁻¹) stretches.

Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Answer:
DFT studies (e.g., using B3LYP/6-311G** basis sets) can:

Predict Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Optimize Geometry : Compare computed bond lengths/angles with crystallographic data .

Analyze Electronic Effects : Evaluate electron-withdrawing effects of nitro and chloro groups on aromatic ring polarization.
Methodological Note : Use correlation-energy functionals (e.g., Colle-Salvetti) to improve accuracy in electron density calculations .

Advanced: How should researchers address contradictory data in reaction yields during synthesis optimization?

Answer:
Contradictions often arise from:

Impurity Profiles : Use HPLC or GC-MS to identify by-products (e.g., di-nitrated isomers).

Reaction Conditions :

  • Temperature : Excess heat may degrade intermediates; optimize using stepwise heating (e.g., 45°C for nitration ).
  • Catalyst Loading : Vary Pd/C or CuI ratios in coupling steps to improve efficiency.

Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of nitroaromatic intermediates.

Advanced: What are the applications of this compound in medicinal chemistry and drug discovery?

Answer:
This compound serves as:

Enzyme Inhibitor Scaffold : The nitro group enhances binding to heme-containing enzymes (e.g., cytochrome P450).

Antimicrobial Agents : Structural analogs show activity against Gram-positive bacteria .

Probe for Biological Targets : Used in fluorescence tagging due to its aromatic π-system.
Case Study : Derivatives of similar chloronitropyridines are precursors in antimalarial drug synthesis .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors .
  • Storage : Keep in airtight containers under inert atmosphere (N₂ or Ar) to prevent degradation.
  • Emergency Measures :
    • Skin Contact : Rinse with water for 15 minutes; seek medical attention for irritation .
    • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How does regioselectivity influence the functionalization of this compound in further derivatization?

Answer:
Regioselectivity is governed by:

Electronic Effects : The nitro group deactivates the benzyl ring, directing electrophiles to the meta position relative to itself.

Steric Hindrance : Bulky substituents on pyridine may favor reactions at the para position.

Catalytic Systems : Pd-based catalysts with chelating ligands (e.g., XPhos) enhance selectivity in cross-coupling reactions .

Advanced: What mechanistic insights explain the stability of this compound under acidic or basic conditions?

Answer:

  • Acidic Conditions : Protonation of the pyridine nitrogen increases ring electron deficiency, stabilizing against electrophilic attack.
  • Basic Conditions : The nitro group’s electron-withdrawing nature reduces susceptibility to nucleophilic substitution at the benzyl chloride site.
  • Degradation Pathways : Hydrolysis of the C-Cl bond may occur under prolonged basic conditions (pH > 10), forming hydroxylated derivatives.

Basic: How can researchers verify the purity of this compound post-synthesis?

Answer:

  • Chromatography : Use HPLC with a C18 column (MeCN/H₂O mobile phase) to quantify purity (>98%).
  • Melting Point Analysis : Compare observed mp with literature values (e.g., analogous compounds in ).
  • Elemental Analysis : Validate C, H, N, Cl content against theoretical values.

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?

Answer:

  • Batch vs. Flow Chemistry : Transition from batch to continuous flow systems improves heat dissipation during exothermic nitration .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs.
  • Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor reaction progress and intermediate stability.

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